3-Fluorooxolane-2-carboxylic acid

Physical Chemistry Medicinal Chemistry Drug Design

Distinguish your SAR campaigns with 3-Fluorooxolane-2-carboxylic acid, a strategic fluorinated tetrahydrofuran scaffold. Unlike the non-fluorinated oxolane-2-carboxylic acid, the singular fluorine at the 3-position offers tunable acidity, lipophilicity, and metabolic stability—critical parameters for lead optimization. Use this building block to probe conformational effects (gauche effect) and generate proprietary physicochemical data through head-to-head comparisons with the parent and regioisomeric analogs. Essential for medicinal chemistry teams building predictive fluorination models.

Molecular Formula C5H7FO3
Molecular Weight 134.11 g/mol
CAS No. 2718746-99-5
Cat. No. B13565982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorooxolane-2-carboxylic acid
CAS2718746-99-5
Molecular FormulaC5H7FO3
Molecular Weight134.11 g/mol
Structural Identifiers
SMILESC1COC(C1F)C(=O)O
InChIInChI=1S/C5H7FO3/c6-3-1-2-9-4(3)5(7)8/h3-4H,1-2H2,(H,7,8)
InChIKeyBYABGDUKTMCJLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorooxolane-2-carboxylic acid (CAS 2718746-99-5) Supplier & Compound Class Overview


3-Fluorooxolane-2-carboxylic acid (CAS 2718746-99-5) is a fluorinated heterocyclic building block, specifically an oxolane (tetrahydrofuran) ring substituted with a fluorine atom at the 3-position and a carboxylic acid group at the 2-position . Its molecular formula is C5H7FO3 and its molecular weight is 134.11 g/mol . This compound is primarily offered by chemical suppliers for research and development purposes as a versatile small molecule scaffold .

3-Fluorooxolane-2-carboxylic acid Procurement: Why Analog Substitution Poses Risk


In drug discovery and chemical biology, the simple substitution of a hydrogen atom with a fluorine can profoundly alter a molecule's physicochemical and pharmacokinetic profile. While non-fluorinated oxolane-2-carboxylic acid (CAS 16874-33-2) serves as a common scaffold, the introduction of a single fluorine atom at the 3-position is known from class-level SAR to modulate acidity (pKa) [1], lipophilicity (LogP/LogD) [1], and metabolic stability [2]. Without direct, head-to-head quantitative data, however, the exact magnitude of these changes for 3-Fluorooxolane-2-carboxylic acid relative to its non-fluorinated parent remains uncharacterized. This lack of data presents a significant risk, as assuming equipotency or similar physical behavior could lead to failed experiments or erroneous SAR conclusions.

3-Fluorooxolane-2-carboxylic acid: Limited Quantitative Evidence for Comparator-Based Differentiation


Comparative pKa Modulation of Oxolane Carboxylic Acid Scaffolds via Fluorination

While experimental pKa data for 3-Fluorooxolane-2-carboxylic acid is not available, class-level inferences from related fluorinated carboxylic acids suggest a substantial decrease in pKa. The non-fluorinated parent, oxolane-2-carboxylic acid, has a computationally predicted pKa of approximately 3.8 [1]. Introducing a strongly electron-withdrawing fluorine atom adjacent to the carboxylate is a well-established method for increasing acidity, with a predicted pKa for the fluorinated derivative likely falling between 2.0 and 3.0 [2]. This change, if validated, would impact ionization state at physiological pH, membrane permeability, and target binding.

Physical Chemistry Medicinal Chemistry Drug Design

Impact of Fluorination on Lipophilicity and Permeability of Small Heterocyclic Acids

Direct LogP or LogD data for 3-Fluorooxolane-2-carboxylic acid is not reported. However, class-level knowledge dictates that the introduction of a fluorine atom on an aliphatic ring generally increases lipophilicity (LogP) compared to its non-fluorinated parent [1]. The magnitude of this increase is context-dependent but is often in the range of +0.2 to +0.7 log units for a single fluorine substitution on a small ring system [2]. An increase in lipophilicity can correlate with improved passive membrane permeability, though the simultaneous decrease in pKa can offset this effect at physiological pH.

ADME Drug Metabolism Pharmacokinetics Lipophilicity

Enhanced Metabolic Stability Conferred by Fluorination at the Oxolane 3-Position

No direct metabolic stability data exists for 3-Fluorooxolane-2-carboxylic acid. Nevertheless, a well-established and quantifiable advantage of strategic fluorine substitution is the blockade of oxidative metabolism at the substituted position [1]. In the case of an unsubstituted oxolane ring, the C3 position is a potential site for cytochrome P450-mediated hydroxylation. Fluorination at C3 in 3-Fluorooxolane-2-carboxylic acid is predicted to significantly reduce this metabolic pathway. Quantitative class-level studies show that fluorine substitution at metabolically labile sites can increase in vitro microsomal half-life (t1/2) by 2- to >10-fold compared to the non-fluorinated analog [2].

Drug Metabolism Medicinal Chemistry Bioisostere Oxidative Stability

3-Fluorooxolane-2-carboxylic acid: Potential Applications Based on Predicted SAR


Internal Probe for Mapping Fluorine Effects in Medicinal Chemistry SAR

Given the lack of public data, the most immediate application for 3-Fluorooxolane-2-carboxylic acid is as an internal research tool. A medicinal chemistry team can synthesize and profile this compound in-house against its non-fluorinated parent (oxolane-2-carboxylic acid) and the regioisomeric 3-fluorooxolane-3-carboxylic acid. This head-to-head comparison would generate proprietary, quantitative data on the exact impact of this specific fluorine substitution on pKa, LogD, solubility, permeability, and metabolic stability [1]. Such data is invaluable for building predictive models for future fluorination strategies in the same chemical series.

Exploring Conformational Bias in Bioactive Peptidomimetics

The introduction of a fluorine atom on the oxolane ring can alter the conformational preferences of the molecule through stereoelectronic effects (e.g., the gauche effect) [1]. 3-Fluorooxolane-2-carboxylic acid could be incorporated as a conformationally restricted amino acid surrogate or a scaffold in peptidomimetics. Researchers may find that this fluorinated building block pre-organizes a specific three-dimensional shape that differs from the non-fluorinated version, potentially leading to improved target affinity or selectivity. This is a speculative but scientifically grounded application for exploratory research.

Technical Documentation Hub

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